9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate
Description
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is a synthetic carbazole derivative with a benzyl group at position 9 and a dimethylaminomethyl substituent at position 4. Its hydrochloride monohydrate form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
101418-09-1 |
|---|---|
Molecular Formula |
C22H27ClN2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
(9-benzyl-5,6,7,8-tetrahydrocarbazol-3-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-23(2)15-18-12-13-22-20(14-18)19-10-6-7-11-21(19)24(22)16-17-8-4-3-5-9-17;/h3-5,8-9,12-14H,6-7,10-11,15-16H2,1-2H3;1H |
InChI Key |
OATVCCOUBBZMHH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate typically involves the Fischer indole synthesis, which is a well-known method for constructing the tetrahydrocarbazole core. The process begins with the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the tetrahydrocarbazole framework .
Industrial Production Methods
For industrial-scale production, the use of ionic liquids as catalysts has been explored to enhance the yield and efficiency of the synthesis. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been used as a catalyst in methanol, providing excellent yields and operational simplicity . This method is advantageous due to its dual catalyst-solvent properties and the ability to reuse the catalyst multiple times without significant loss of efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Substitution reactions, such as the Vilsmeier-Haack reaction, can introduce formyl groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Vilsmeier-Haack reagent (DMF and POCl3) is commonly employed for formylation reactions.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Reduced tetrahydrocarbazole derivatives.
Substitution: Formylated tetrahydrocarbazole derivatives.
Scientific Research Applications
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may act as an inhibitor of specific enzymes involved in cellular processes, thereby altering the biochemical pathways within the cell .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
9-Benzoyl-3-methyltetrahydrocarbazole ()
- Substituents : Benzoyl (position 9), methyl (position 3).
- Functional Groups : Ketone (benzoyl), alkyl (methyl).
- Key Differences: The benzyl group in the main compound replaces the benzoyl group, reducing electrophilicity and increasing lipophilicity . The dimethylaminomethyl group at position 6 introduces a basic amine, enhancing solubility in acidic conditions as a hydrochloride salt .
Pramipexole Dihydrochloride Monohydrate ()
- Substituents: Thiazole ring, aminobenzothiazole.
- Functional Groups : Thiazole, secondary amine.
- Key Differences: Pramipexole’s thiazole core contrasts with the tetrahydrocarbazole scaffold, altering receptor binding profiles. The dihydrochloride salt in pramipexole increases solubility compared to the monohydrochloride in the main compound .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Salt Form | Hydration State |
|---|---|---|---|---|
| Main Compound | Tetrahydrocarbazole | 9-Benzyl, 6-dimethylaminomethyl | Hydrochloride | Monohydrate |
| 9-Benzoyl-3-methyltetrahydrocarbazole | Tetrahydrocarbazole | 9-Benzoyl, 3-methyl | None | Anhydrous |
| Pramipexole Dihydrochloride Monohydrate | Thiazole | Aminobenzothiazole | Dihydrochloride | Monohydrate |
Impurity Profiles ()
The main compound’s synthesis and storage may generate impurities such as:
- Impurity A(EP): 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one monohydrate (CAS 7151-03-3), likely from side reactions during carbazole ring formation .
Table 2: Impurity Comparison
| Compound | Impurity Name | CAS Number | Source |
|---|---|---|---|
| Main Compound | 2-Azahypoxanthine Monohydrate (Imp. A) | 7151-03-3 | Ring cyclization by-products |
| Main Compound | N-Methylmethanamine Hydrochloride (Imp. D) | 506-59-2 | Degradation of dimethylaminomethyl |
Physicochemical and Pharmaceutical Properties
Solubility and Stability
- Hydrochloride Monohydrate Form: Enhances water solubility compared to anhydrous analogs (e.g., 9-benzoyl-3-methyltetrahydrocarbazole), critical for bioavailability .
- Hydration State: The monohydrate form improves crystalline stability, reducing hygroscopicity during storage—a trait shared with pramipexole dihydrochloride monohydrate .
Research Findings and Implications
- Degradation Pathways: The dimethylaminomethyl group’s susceptibility to hydrolysis (yielding N-Methylmethanamine hydrochloride) necessitates stringent storage conditions to prevent degradation .
- Pharmacological Potential: While structural analogs like pramipexole target dopamine receptors, the main compound’s tetrahydrocarbazole core may interact with serotonin or adrenergic systems, warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
